![molecular formula C13H23NO3 B3258134 Ethyl (2S)-2-acetamidonon-8-enoate CAS No. 300831-20-3](/img/structure/B3258134.png)
Ethyl (2S)-2-acetamidonon-8-enoate
Overview
Description
Ethyl (2S)-2-acetamidonon-8-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-acetyl-N-methyl-2-amino-6-octenoic acid ethyl ester and is primarily used in the synthesis of various organic molecules. In
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-acetamidonon-8-enoate is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, leading to the formation of different organic molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (2S)-2-acetamidonon-8-enoate are not well documented. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to inhibit the growth of some bacterial strains, making it a potential candidate for the development of novel antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl (2S)-2-acetamidonon-8-enoate is its ease of synthesis, making it readily available for use in various lab experiments. However, its moderate toxicity and limited understanding of its mechanism of action make it a challenging compound to work with, requiring careful handling and analysis.
Future Directions
There are several future directions for the research of Ethyl (2S)-2-acetamidonon-8-enoate. One potential application is in the development of novel antibiotics. Its ability to inhibit the growth of bacterial strains makes it a promising candidate for further investigation. Additionally, its potential as a building block for the synthesis of bioactive compounds could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, Ethyl (2S)-2-acetamidonon-8-enoate is a chemical compound that has significant potential in various fields of scientific research. Its ease of synthesis and potential applications in the development of novel antibiotics and bioactive compounds make it a promising candidate for further investigation. However, its moderate toxicity and limited understanding of its mechanism of action require careful handling and analysis in lab experiments.
Scientific Research Applications
Ethyl (2S)-2-acetamidonon-8-enoate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the synthesis of various organic molecules. It is used as a building block for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids.
properties
IUPAC Name |
ethyl (2S)-2-acetamidonon-8-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-6-7-8-9-10-12(14-11(3)15)13(16)17-5-2/h4,12H,1,5-10H2,2-3H3,(H,14,15)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONZHSGCSNOBH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCCC=C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708229 | |
Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-acetamidonon-8-enoate | |
CAS RN |
300831-20-3 | |
Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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